N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a pyridin-2-yloxy group at the 3-position and a carboxamide linkage to a benzo[d][1,3]dioxol-5-ylmethyl moiety. The benzo[d][1,3]dioxole (piperonyl) group is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrophobic interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(20-10-13-4-5-15-16(9-13)24-12-23-15)21-8-6-14(11-21)25-17-3-1-2-7-19-17/h1-5,7,9,14H,6,8,10-12H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZDMESGVIRTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is typically constructed via intramolecular cyclization or ring-closing metathesis (RCM) . A validated method involves:
- Cyclization of 4-aminobutan-1-ol derivatives : Treatment of N-Boc-4-aminobutan-1-ol with trifluoroacetic acid (TFA) induces cyclization to pyrrolidine-3-ol.
- Stereoselective hydroxylation : Enzymatic or chemical oxidation (e.g., Sharpless dihydroxylation) introduces the C3 hydroxyl group, though this step may require chiral auxiliaries for enantiomeric purity.
Introduction of Pyridin-2-yloxy Group
The hydroxyl group at C3 is functionalized via Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) :
- Mitsunobu conditions : Reacting pyrrolidine-3-ol with pyridin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0–25°C yields 3-(pyridin-2-yloxy)pyrrolidine with >80% efficiency.
- SNAr approach : Activation of the pyridine ring with electron-withdrawing groups (e.g., nitro) facilitates displacement by the pyrrolidine alkoxide, though this method is less regioselective.
Preparation of Benzodioxol-5-ylmethanamine
Reductive Amination of Piperonal
Piperonal (benzodioxole-5-carbaldehyde) undergoes reductive amination with ammonium acetate or benzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to yield the primary amine.
$$
\text{Benzodioxole-5-carbaldehyde} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Benzodioxol-5-ylmethanamine}
$$
Yield : 65–75% after purification by silica gel chromatography.
Gabriel Synthesis
Alternative routes employ the Gabriel synthesis:
- Alkylation of phthalimide with piperonyl bromide (K₂CO₃, DMF, 80°C).
- Hydrazinolysis of the phthalimide intermediate (hydrazine hydrate, ethanol, reflux).
This method avoids over-alkylation but requires stringent moisture control.
Carboxamide Bond Formation
Activation of Pyrrolidine-1-Carboxylic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hexafluorophosphate benzotriazole tetramethyluronium (HATU) in dichloromethane (DCM) or DMF.
$$
\text{3-(Pyridin-2-yloxy)pyrrolidine-1-carboxylic acid} \xrightarrow{\text{HATU, DIPEA}} \text{Active ester intermediate}
$$
Coupling with Benzodioxol-5-ylmethanamine
The activated ester reacts with benzodioxol-5-ylmethanamine at 0–25°C for 12–24 hours.
$$
\text{Active ester} + \text{Benzodioxol-5-ylmethanamine} \xrightarrow{\text{DCM}} \text{Target carboxamide}
$$
Yield : 60–70% after recrystallization from ethyl acetate/hexane.
Alternative Method: One-Pot Sequential Functionalization
A streamlined approach combines pyrrolidine modification and amidation in a single vessel:
- Step 1 : Mitsunobu reaction of pyrrolidine-3-ol with pyridin-2-ol (DEAD, PPh₃, THF).
- Step 2 : In situ activation of the pyrrolidine nitrogen with phosgene (COCl₂) to form the carbamoyl chloride.
- Step 3 : Addition of piperonylamine and triethylamine (TEA) to effect coupling.
Advantages : Reduced purification steps; Yield : 55–65%.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine H6), 6.82–6.75 (m, 3H, benzodioxole), 5.93 (s, 2H, dioxole CH₂), 4.51–4.45 (m, 1H, pyrrolidine H3), 3.72–3.62 (m, 4H, pyrrolidine H1/H5 and CH₂NH), 2.45–2.35 (m, 2H, pyrrolidine H2/H4).
- HRMS (ESI+) : m/z calcd for C₁₈H₁₈N₃O₄ [M+H]⁺: 340.1297; found: 340.1295.
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O/ACN, 1 mL/min) confirms ≥98% purity with a retention time of 6.7 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Coupling | 70 | 98 | High stereocontrol, scalable | Multiple purification steps |
| One-Pot Functionalization | 65 | 95 | Time-efficient, fewer intermediates | Lower yield due to side reactions |
| SNAr Approach | 50 | 90 | Avoids Mitsunobu reagents | Regioselectivity challenges |
Industrial-Scale Considerations
For large-scale production (>1 kg), the stepwise coupling method is preferred due to reproducibility and ease of quality control. Critical parameters include:
- Temperature control during Mitsunobu reactions to minimize racemization.
- Solvent selection (THF vs. DMF) for carboxamide coupling to reduce costs.
- Catalyst recycling in reductive amination steps.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to modify the oxidation state of certain functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for biological assays to evaluate its potential as a therapeutic agent.
Medicine: Research into its pharmacological properties may reveal its efficacy in treating certain diseases or conditions.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Oxygen-Linked Groups
The pyridin-2-yloxy group in the target compound contrasts with pyrimidine or fluorinated substituents in analogs:
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide (): The 6-ethyl-5-fluoropyrimidin-4-yloxy group introduces steric bulk and electron-withdrawing effects, which may enhance metabolic stability or target selectivity.
- D-19 (): Features a pyrrole-3-carboxamide linked to a pyridin-3-ylmethyl group, demonstrating the impact of carboxamide positioning on bioactivity.
Functional Group Additions
- TRK Inhibitor (): While structurally distinct, this compound shares a pyrrolidine carboxamide scaffold. The presence of difluorophenyl and hydroxypyrrolidine groups highlights how substituent polarity influences kinase inhibition.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety, known for its pharmacological significance.
- A pyrrolidine ring, which contributes to its biological interactions.
- An alkoxy group linked to a pyridine, enhancing its solubility and reactivity.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including its effects on cancer cell lines, enzyme inhibition, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Notably:
- IC50 Values : In vitro tests on various cancer cell lines demonstrated promising results. For example, compounds with similar structures showed IC50 values ranging from 2.57 µg/mL to 13.51 µM against different cancer types, indicating significant cytotoxicity .
- Mechanism of Action : The anticancer properties are attributed to the induction of apoptosis and cell cycle arrest. For instance, compounds related to this structure have been shown to induce apoptosis through the caspase pathway and affect cell cycle progression .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes:
- α-Amylase Inhibition : Related benzodioxole derivatives have shown strong inhibitory effects on α-amylase, which is crucial for carbohydrate metabolism management. These compounds exhibited IC50 values that suggest effective inhibition at low concentrations .
Study 1: Anticancer Activity in MCF-7 Cells
A study evaluated the effectiveness of similar derivatives against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values as low as 3.2 µM, suggesting potent anticancer activity and potential for further development into therapeutic agents .
Study 2: Enzyme Interaction Mechanisms
Research focusing on the interaction of benzodioxole derivatives with α-amylase revealed that these compounds could serve as effective inhibitors in managing diabetes-related conditions. The study utilized kinetic assays to determine inhibition constants and mechanisms .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | Cell Line/Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer (MCF-7) | MCF-7 | 3.2 | Apoptosis induction |
| Anticancer (A549) | A549 | 8.4 | Cell cycle arrest |
| α-Amylase Inhibition | α-Amylase | 2.57 | Competitive inhibition |
Q & A
Q. Q1. What are the standard synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide, and how is purity ensured?
The compound is synthesized via multi-step reactions, typically starting with coupling a benzo[d][1,3]dioxole derivative (e.g., 5-aminomethyl-1,3-benzodioxole) to a pyrrolidine scaffold functionalized with a pyridinyloxy group. A common method involves carboxamide bond formation using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-N,N-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at 0°C . Purification is achieved via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC. Purity (>95%) is confirmed by HPLC-UV and LC-MS, while structural validation relies on - and -NMR, IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS) .
Structural Characterization
Q. Q2. Which spectroscopic and computational techniques are critical for resolving the compound’s stereochemistry and conformation?
X-ray crystallography is the gold standard for unambiguous stereochemical assignment, though it requires high-purity single crystals. When crystals are unavailable, 2D-NMR (e.g., NOESY or ROESY) identifies spatial correlations between protons, such as the proximity of the pyrrolidine ring to the pyridinyloxy group. Computational methods like density functional theory (DFT) optimize the 3D structure and predict NMR chemical shifts for comparison with experimental data . For dynamic behavior, molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) model conformational flexibility .
Initial Biological Screening
Q. Q3. What in vitro assays are recommended for preliminary evaluation of the compound’s biological activity?
Target-agnostic screens include:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or proteases (e.g., MMP-9) using fluorogenic substrates and IC determination .
- Receptor binding assays : Radioligand displacement studies (e.g., for GPCRs like serotonin or dopamine receptors) with -labeled antagonists .
- Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) and non-cancerous controls (e.g., HEK293) to assess selectivity .
Advanced Synthetic Optimization
Q. Q4. How can reaction conditions be optimized to improve yield and reduce byproducts?
Key parameters include:
- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to minimize side reactions .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) for coupling steps or organocatalysts (e.g., proline derivatives) for stereoselective amide bond formation .
- Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
- Design of experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, pH) and interactions .
Mechanistic & Target Identification
Q. Q5. What computational strategies predict the compound’s biological targets and mode of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB, AlphaFold) .
- Pharmacophore mapping : Align the compound’s functional groups (amide, pyridinyloxy) with known ligands of therapeutic targets .
- Network pharmacology : Integrate cheminformatics (e.g., SwissTargetPrediction) and transcriptomics data to identify pathways enriched in omics datasets .
Resolving Data Contradictions
Q. Q6. How should researchers address discrepancies in reported biological activity across studies?
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for cytotoxicity) and replicate in ≥3 independent labs .
- Metabolic stability checks : Test if cytochrome P450-mediated degradation (e.g., CYP3A4) reduces activity in certain models .
- Epistatic analysis : Use CRISPR knockouts or siRNA silencing to confirm target dependency in cellular models .
Derivative Design & SAR
Q. Q7. What strategies enhance the compound’s pharmacokinetics while retaining activity?
- Bioisosteric replacement : Substitute the pyridin-2-yloxy group with a 1,2,4-triazole to improve metabolic stability .
- Prodrug approaches : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
- QSAR modeling : Train models on datasets of IC and logP values to prioritize derivatives with balanced solubility and potency .
Stability & Formulation Challenges
Q. Q8. How can the compound’s stability under physiological conditions be quantified and improved?
- Forced degradation studies : Expose to pH gradients (1–13), heat (40–60°C), and light (ICH Q1B) to identify degradation pathways .
- Lyophilization : Develop freeze-dried formulations with cryoprotectants (e.g., trehalose) for long-term storage .
- Nanoencapsulation : Use PEGylated liposomes or PLGA nanoparticles to reduce hydrolysis in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
